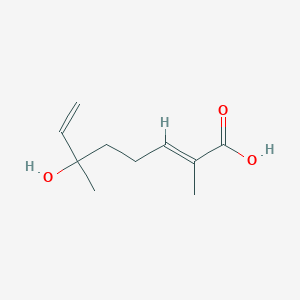

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid

Overview

Description

6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is a natural product isolated from the herbs of Hippophae rhamnoides . It belongs to the class of compounds known as monoterpenoids .

Synthesis Analysis

A simple, exceedingly mild, ecofriendly, and efficient methodology for the synthesis of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid has been achieved using microwave energy . The synthesis process also includes the creation of its methyl ester .Molecular Structure Analysis

The molecular formula of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is C10H16O3 . The compound has a monoisotopic mass of 184.109940 Da .Physical And Chemical Properties Analysis

6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid appears as an oil . It has a molecular weight of 184.2 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.1±0.1 g/cm3, a boiling point of 346.5±42.0 °C at 760 mmHg, and a flash point of 177.6±24.4 °C .Scientific Research Applications

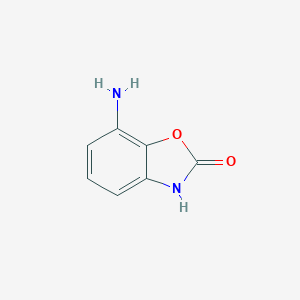

Synthesis of Coumarin Derivatives

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid: is a precursor in the synthesis of coumarin derivatives. Coumarins are valuable for their biological and pharmaceutical properties. They have been employed as herbal medicines and are found in nature as secondary metabolites in green plants, fungi, and bacteria. The synthesis of coumarin derivatives has been a significant area of research due to their potential anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties .

Fungicidal Applications

This compound has been used to synthesize derivatives with fungicidal activities. Research has shown that certain derivatives exhibit high inhibition rates against pathogens like Rhizoctonia solani , and have effective EC50 values against Fusarium graminearum . The aromatic substituted group in these compounds contributes significantly to their fungicidal activities .

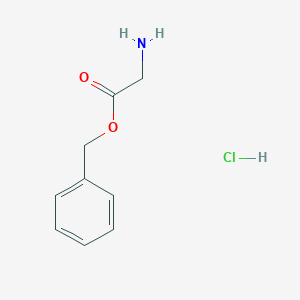

Pharmaceutical Research

In pharmaceutical chemistry, amide compounds derived from 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid have shown potent antibacterial activities and antiproliferative effects against human cancer cell lines, including drug-resistant cancer cells. These findings highlight the compound’s potential in developing new antibacterial and anticancer drugs .

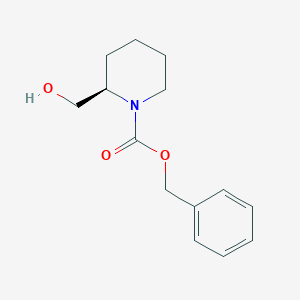

Agricultural Chemicals

The compound’s derivatives have been synthesized for use in agricultural chemicals. Some of these derivatives demonstrate good fungicidal or insecticidal activities, indicating the compound’s relevance in the development of novel agrochemicals .

Botanical Fungicides

Research into 2,2-dimethylchromene derivatives, which are related to 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid , has provided a theoretical basis for the application of these compounds as botanical fungicides in agriculture. These derivatives are designed to be potent, low-toxicity agricultural antifungal agents .

Mechanism of Action

Target of Action

The primary targets of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid are currently unknown

Mode of Action

It is known that the compound can undergo common organic reactions, such as esterification and acylation .

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc., which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C to maintain its stability .

properties

IUPAC Name |

(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKWMOQUUQAJGV-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC(C)(C=C)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid | |

CAS RN |

28420-25-9 | |

| Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

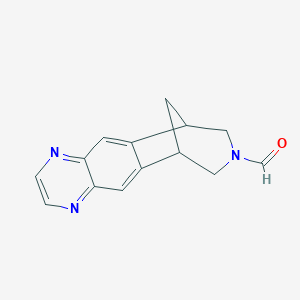

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)